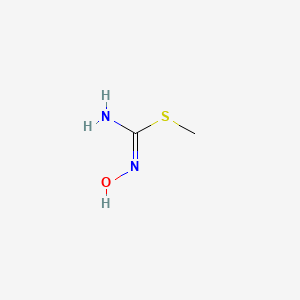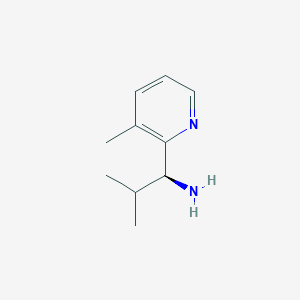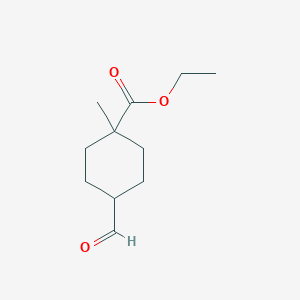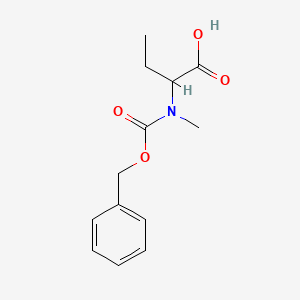
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate is a complex organosilicon compound characterized by the presence of multiple fluorinated alkyl groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation and hydrolysis. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with a suitable silicate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicate oxides, while substitution reactions can produce a variety of functionalized silicates.
Scientific Research Applications
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate exerts its effects involves interactions with various molecular targets. The fluorinated alkyl groups enhance the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The compound can interact with enzymes and other biomolecules, potentially altering their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A similar compound with fluorinated alkyl groups, used as a ligand and catalyst in various chemical reactions.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate is unique due to its combination of fluorinated alkyl groups and silicate backbone, providing exceptional thermal stability and resistance to oxidation and hydrolysis. This makes it particularly valuable in applications requiring high-performance materials and stable reagents.
Properties
Molecular Formula |
C13H7F23O4Si |
|---|---|
Molecular Weight |
692.24 g/mol |
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) 1,1,1,3,3-pentafluorobutan-2-yl silicate |
InChI |
InChI=1S/C13H7F23O4Si/c1-6(14,15)2(7(16,17)18)37-41(38-3(8(19,20)21)9(22,23)24,39-4(10(25,26)27)11(28,29)30)40-5(12(31,32)33)13(34,35)36/h2-5H,1H3 |
InChI Key |
KKDBVSHKSVOJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



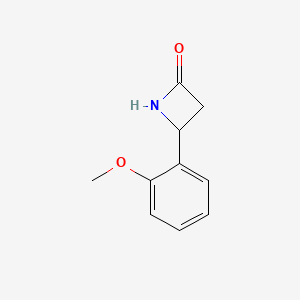


![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)

